VU0486846
Overview
Description
VU0486846 is a novel compound developed as a positive allosteric modulator of the muscarinic acetylcholine receptor M1. This compound is based on a benzomorpholine core and has been optimized for its efficacy in cognitive models without displaying agonist activity or cholinergic toxicity . It has shown promise in preclinical studies for its potential therapeutic applications in cognitive disorders.
Preparation Methods
The synthesis of VU0486846 involves iterative parallel synthesis and chemical optimization. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
VU0486846 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
VU0486846 has several scientific research applications, including:
Chemistry: It serves as a tool compound for studying the structure-activity relationships of muscarinic acetylcholine receptor M1 positive allosteric modulators.
Biology: It is used to investigate the role of muscarinic acetylcholine receptor M1 in various biological processes, including cognition and memory.
Industry: It can be used in the development of new drugs targeting the muscarinic acetylcholine receptor M1.
Mechanism of Action
VU0486846 exerts its effects by binding to the muscarinic acetylcholine receptor M1 and enhancing its activity. This positive allosteric modulation increases the receptor’s response to acetylcholine without directly activating the receptor itself . The molecular targets involved include the muscarinic acetylcholine receptor M1, and the pathways affected are those related to cognition and memory.
Comparison with Similar Compounds
VU0486846 is unique among similar compounds due to its high selectivity and efficacy as a positive allosteric modulator of the muscarinic acetylcholine receptor M1. Similar compounds include other positive allosteric modulators of the same receptor, such as VU0357017 and VU0364572 . this compound stands out due to its lack of cholinergic toxicity and its robust efficacy in preclinical models.
Properties
CAS No. |
1788055-11-7 |
---|---|
Molecular Formula |
C25H28N4O3 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R)-N-[(1S,2S)-2-hydroxycyclohexyl]-4-[(4-pyrazol-1-ylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c30-22-8-3-1-6-20(22)27-25(31)24-17-28(21-7-2-4-9-23(21)32-24)16-18-10-12-19(13-11-18)29-15-5-14-26-29/h2,4-5,7,9-15,20,22,24,30H,1,3,6,8,16-17H2,(H,27,31)/t20-,22-,24+/m0/s1 |
InChI Key |
LZCHTDQRMCSDSE-ODGPQVTHSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)[C@H]2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |
SMILES |
C1CCC(C(C1)NC(=O)C2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU-0486846; VU 0486846; VU0486846 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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